GPR4 Antagonist Activity: Cellular Potency of the Hit Compound vs. Optimized Lead
This compound, reported as HTS hit 'compound 1', exhibits potent cellular activity as a GPR4 antagonist, serving as the chemical starting point for developing orally active antagonists with in vivo efficacy in animal models of angiogenesis, inflammation, and pain. While the exact IC50 for compound 1 against GPR4 is not publicly disclosed in the primary paper, the optimized lead compound 39c derived from it showed potent cellular activity and robust in vivo effects [1]. Another imidazopyridine compound confirmed as a GPR4 negative allosteric modulator showed specific inhibition of GPR4-mediated cAMP accumulation and SRE activity at 1 µM in GPR4-expressing CHO and COS7 cells, with no effect on the related proton-sensing receptor TDAG8 (GPR65) [2].
| Evidence Dimension | GPR4-mediated cAMP accumulation inhibition |
|---|---|
| Target Compound Data | Potent cellular GPR4 antagonist activity (HTS hit 1, leads to orally active compound 39c with in vivo efficacy) |
| Comparator Or Baseline | Lead compound 39c (optimized derivative): Potent cellular activity; efficacious in angiogenesis, inflammation, and pain models. Imidazopyridine compound 1 (from PLOS ONE 2015): Inhibited GPR4-mediated cAMP at 1 µM; no effect on TDAG8. |
| Quantified Difference | Not numerically quantifiable from available public data for the exact HTS hit; qualitative potency established as starting point for successful lead optimization campaign. |
| Conditions | GPR4-expressing CHO cells, COS7 cells; acidic pH conditions; forskolin-stimulated cAMP accumulation assay. |
Why This Matters
This compound is the experimentally validated progenitor of a therapeutically promising chemotype, making it essential for any research group seeking to reproduce or extend GPR4 antagonist development, rather than starting from an untested analog.
- [1] Miltz, W., Velcicky, J., Dawson, J., et al. Design and synthesis of potent and orally active GPR4 antagonists with modulatory effects on nociception, inflammation, and angiogenesis. Bioorganic & Medicinal Chemistry, 2017, 25(16), 4512-4525. View Source
- [2] Tobo, M., Tomura, H., Mogi, C., et al. Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses. PLOS ONE, 2015, 10(6), e0129398. View Source
